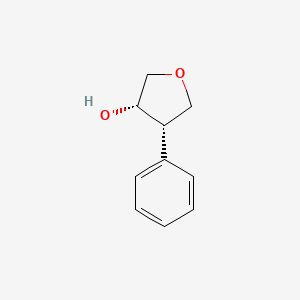
cis-4-Phenyltetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Phenyltetrahydrofuran-3-ol: is an organic compound characterized by a tetrahydrofuran ring with a phenyl group and a hydroxyl group attached to it. This compound is notable for its unique stereochemistry, where the phenyl and hydroxyl groups are on the same side of the tetrahydrofuran ring, giving it the “cis” configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Phenyltetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 4-phenyl-3-buten-2-one using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-phenyl-3-buten-2-one using a palladium catalyst. This method is preferred for large-scale production due to its efficiency and ability to produce high yields of the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-4-Phenyltetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of 4-phenyl-3-buten-2-one.
Reduction: Formation of 4-phenyltetrahydrofuran.
Substitution: Formation of 4-phenyl-3-bromotetrahydrofuran.
Applications De Recherche Scientifique
Chemistry: cis-4-Phenyltetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and chiral synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the role of stereochemistry in biological systems.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of cis-4-Phenyltetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions, stabilizing the compound within the binding site. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
trans-4-Phenyltetrahydrofuran-3-ol: The trans isomer has the phenyl and hydroxyl groups on opposite sides of the tetrahydrofuran ring.
4-Phenyltetrahydrofuran: Lacks the hydroxyl group, making it less polar.
4-Phenyl-3-buten-2-one: A precursor in the synthesis of cis-4-Phenyltetrahydrofuran-3-ol.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable in stereoselective synthesis and in the study of chiral interactions in biological systems.
Propriétés
Numéro CAS |
794513-09-0 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(3S,4S)-4-phenyloxolan-3-ol |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
Clé InChI |
DMERZAYEXRFPAW-NXEZZACHSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CO1)O)C2=CC=CC=C2 |
SMILES canonique |
C1C(C(CO1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


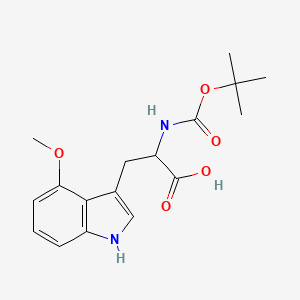

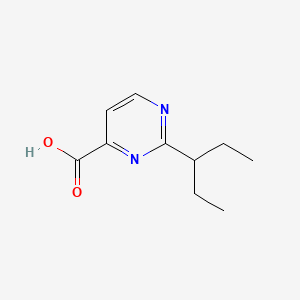

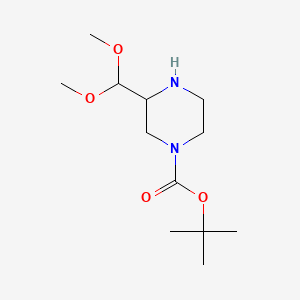

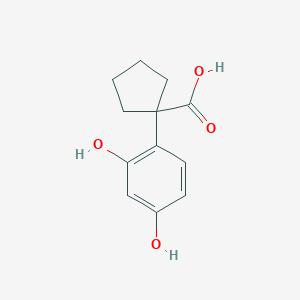

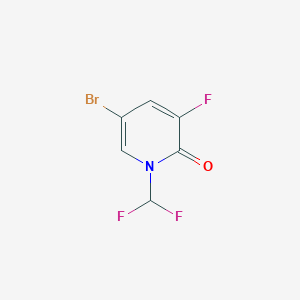

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
